Galioside

Description

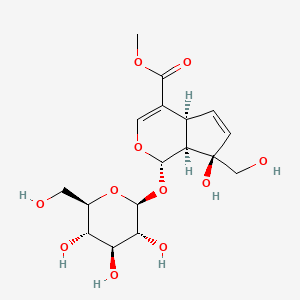

Structure

2D Structure

3D Structure

Properties

CAS No. |

54712-59-3 |

|---|---|

Molecular Formula |

C17H24O11 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 |

InChI Key |

XJMPAUZQVRGFRE-DUMNYRKASA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Galioside: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galioside, an iridoid glycoside found in plants of the Galium genus, represents a class of natural products with potential yet largely unexplored biological activities. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, its physicochemical properties, and the methodologies employed for its characterization. Due to a notable absence of published data, this document also highlights the current knowledge gaps regarding its synthesis, biological functions, and mechanisms of action, thereby identifying opportunities for future research.

Introduction

Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known to exhibit a diverse range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This compound is an iridoid glycoside that has been identified as a constituent of several Galium species, most notably Galium aparine (cleavers). Despite its discovery, this compound remains a relatively understudied natural product, with a significant lack of information regarding its pharmacological properties. This guide aims to consolidate the available scientific knowledge on this compound to serve as a foundational resource for researchers interested in this compound.

Discovery and Isolation History

The initial discovery and isolation of this compound are attributed to studies focused on the chemical constituents of the Rubiaceae family, particularly the genus Galium. While a specific seminal publication detailing the first isolation of this compound is not readily accessible in comprehensive databases, its presence in Galium aparine has been reported in several phytochemical studies. The isolation of iridoid glycosides from Galium species typically follows a general workflow.

Plant Material

The primary source of this compound is the aerial parts of Galium aparine L. (Rubiaceae), a herbaceous annual plant commonly known as cleavers or goosegrass. Other Galium species may also contain this compound.

General Isolation Protocol

The isolation of this compound, like other iridoid glycosides from Galium species, generally involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent, most commonly methanol (B129727) or ethanol, at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the concentrated extract between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Iridoid glycosides, being polar, are typically enriched in the aqueous or ethyl acetate fractions.

-

Chromatographic Purification: The fraction containing the iridoid glycosides is further purified using various chromatographic techniques. This often involves multiple steps:

-

Column Chromatography: Initial separation is often performed on silica (B1680970) gel or a reversed-phase C18 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative HPLC.

-

Physicochemical Properties and Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₁₁ |

| Molecular Weight | 404.37 g/mol |

| IUPAC Name | methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |

| CAS Number | 11025-09-5 |

Structure Elucidation

The structural determination of this compound relies on standard spectroscopic methods employed in natural product chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon skeleton and the connectivity of protons. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish detailed structural features, including the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments provide further confirmation of the structure, particularly the nature and attachment of the glycosidic moiety.

Total Synthesis

As of the latest available scientific literature, there are no published reports on the total synthesis of this compound. The chemical synthesis of such a stereochemically complex iridoid glycoside would represent a significant challenge and a noteworthy achievement in synthetic organic chemistry.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases, including PubMed, Scopus, and Web of Science, reveals a significant lack of data on the biological activity of isolated, pure this compound. While extracts of Galium aparine have been investigated for various properties, including anti-inflammatory and anticancer effects, the specific contribution of this compound to these activities has not been elucidated. Consequently, there is no information available regarding the molecular targets or signaling pathways that may be modulated by this compound.

Future Perspectives

The scarcity of research on this compound presents a clear opportunity for further investigation. Key areas for future research include:

-

Total Synthesis: The development of a synthetic route to this compound would not only be a valuable academic exercise but would also provide a reliable source of the pure compound for biological testing, overcoming the limitations of isolation from natural sources.

-

Biological Screening: A systematic evaluation of the biological activities of pure this compound is warranted. Based on the known activities of other iridoid glycosides, promising areas of investigation include its potential anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and the characterization of its effects on cellular signaling pathways.

Conclusion

This compound is a structurally defined iridoid glycoside isolated from Galium aparine. While its discovery and the general methods for its isolation are established, it remains a largely enigmatic natural product in terms of its synthetic accessibility and biological function. This technical guide consolidates the current, limited knowledge on this compound and underscores the significant potential for future research to uncover the therapeutic promise of this compound. The information presented herein is intended to serve as a catalyst for such investigations by providing a clear summary of what is known and, more importantly, what remains to be discovered.

Pharmacological Profile of Galioside: An In-depth Technical Guide

Disclaimer: As of October 2025, publicly available pharmacological data for Galioside is limited. This guide summarizes the current qualitative understanding of this compound and presents a detailed pharmacological profile of the structurally related and well-studied iridoid glycoside, Geniposide (B1671433), as a surrogate to illustrate potential activities and research avenues.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside with the chemical formula C₁₇H₂₄O₁₁.[1] It has been identified in various plant species, including Morinda officinalis and Gardenia jasminoides.[2] Preliminary research suggests that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties.[2] It is also suggested to have potential as an antidiabetic agent by modulating glucose metabolism.[2] However, detailed in vitro and in vivo studies providing quantitative data on its efficacy, mechanism of action, and pharmacokinetic profile are not extensively available in current literature.

Pharmacological Profile of Geniposide (A Surrogate for this compound)

Geniposide is a major iridoid glycoside found in the fruit of Gardenia jasminoides and is a biosynthetic precursor to this compound.[3] It has been the subject of extensive pharmacological research, providing a strong basis for understanding the potential therapeutic applications of related iridoid glycosides.

Anti-inflammatory Activity

Geniposide has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

| Parameter | Model System | Effect | Reference |

| IC₅₀ (TNF-α) | Diabetic Rat Wound Model | 1.36 g/kg | [4][5] |

| IC₅₀ (IL-1β) | Diabetic Rat Wound Model | 1.02 g/kg | [4][5] |

| IC₅₀ (IL-6) | Diabetic Rat Wound Model | 1.23 g/kg | [4][5] |

| IC₅₀ | Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | 67.47 µM (24h), 31.76 µM (48h) | [6] |

-

Animal Model: Streptozotocin-induced diabetic Wistar rats with high-fat diet.

-

Treatment: Geniposide administered orally at doses of 200, 400, and 500 mg/kg once daily.

-

Duration: 7 days.

-

Endpoints:

-

Measurement of wound area to assess lesion retraction.

-

Histochemical analysis (H&E staining) of wound tissue to evaluate inflammatory cell infiltration and fibroblast proliferation.

-

Quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokine (IL-10) levels in wound tissue using ELISA.

-

-

Data Analysis: IC₅₀ values were calculated from the dose-response curves for the inhibition of pro-inflammatory cytokine production.[4][5]

Geniposide exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5][7][8] It has been shown to block the phosphorylation of IκBα and p65, preventing the nuclear translocation of NF-κB.[9][10] Additionally, Geniposide can suppress the phosphorylation of p38, ERK, and JNK in the MAPK pathway.[9] More recent studies indicate that Geniposide can also activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[11][12][13]

Hepatoprotective Effects

Geniposide has shown protective effects against various models of liver injury, including those induced by alcohol, ischemia-reperfusion, and chemical toxins.[14][15][16]

| Parameter | Model System | Treatment | Effect | Reference |

| Serum ALT | CCl₄-induced liver injury in mice | Geniposide | Significant decrease | [16] |

| Serum AST | CCl₄-induced liver injury in mice | Geniposide | Significant decrease | [16] |

| Liver MDA | Acute alcohol-induced liver injury in mice | Geniposide | Significant decrease | [14] |

| Liver SOD activity | Acute alcohol-induced liver injury in mice | Geniposide | Significant increase | [14] |

| Liver GSH-Px activity | Liver fibrosis in mice | Geniposide | Significant increase | [14] |

-

Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) to induce non-alcoholic steatohepatitis (NASH).[17]

-

Treatment: Geniposide administered to HFD-fed mice.

-

Duration: 12 weeks.[18]

-

Endpoints:

-

Histopathological examination of liver tissue (H&E staining) for steatosis, inflammation, and ballooning degeneration.[17]

-

Measurement of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Assessment of hepatic lipid accumulation (e.g., triglycerides).

-

Analysis of oxidative stress markers in the liver, such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) activity.

-

Western blot analysis of proteins involved in inflammatory and fibrogenic pathways (e.g., NF-κB, α-SMA).[19]

-

References

- 1. This compound | C17H24O11 | CID 185774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 54712-59-3 [smolecule.com]

- 3. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Geniposide ameliorates dextran sulfate sodium-induced ulcerative colitis via KEAP1-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Geniposide Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice [biomolther.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Geniposide plus chlorogenic acid reverses non-alcoholic steatohepatitis via regulation of gut microbiota and bile acid signaling in a mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Geniposide Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]

- 19. Gardenia jasminoides fruit extract ameliorates non-alcoholic steatohepatitis with fibrosis by modulating inflammatory and fibrogenic pathways | PLOS One [journals.plos.org]

In-depth Technical Guide: Galioside Solubility and Stability

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

Galioside, a naturally occurring iridoid glycoside, has garnered interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and hepatoprotective properties.[1] A thorough understanding of its physicochemical characteristics, particularly solubility and stability, is paramount for advancing research and development efforts, from designing in vitro experiments to formulating viable drug products.

This technical guide provides a consolidated overview of the available data on the solubility and stability of this compound. However, a comprehensive literature review reveals a significant lack of specific quantitative data for this compound itself. Therefore, this document also presents analogous data from structurally related iridoid glycosides to infer potential properties and guide experimental design. Furthermore, detailed experimental protocols for determining solubility and stability are provided to empower researchers to generate the necessary data for their specific applications.

Physicochemical Properties of this compound

This compound is a monoterpenoid, belonging to the iridoid glycoside class of compounds. Its chemical structure consists of a cyclopentane[c]pyran ring system linked to a glucose molecule.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₁ | [1][2] |

| Molecular Weight | 404.4 g/mol | [1] |

| CAS Number | 54712-59-3 | [1] |

| IUPAC Name | methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | [1] |

Solubility Profile

Inference from Structurally Related Iridoid Glycosides:

Studies on other iridoid glycosides, such as Aucubin and Catalpol, indicate that these compounds are generally:

-

Soluble in polar protic solvents like water, methanol, and ethanol.

-

Insoluble in non-polar organic solvents such as benzene, chloroform, and petroleum ether.

This suggests that this compound is likely to exhibit similar solubility characteristics due to the presence of multiple hydroxyl groups and the glycosidic linkage, which contribute to its polarity.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific degradation kinetics for this compound have not been reported, studies on other iridoid glycosides provide valuable insights into their stability under various conditions.

General Stability of Iridoid Glycosides:

-

pH-Dependent Stability: Iridoid glycosides are susceptible to hydrolysis under both acidic and strongly alkaline conditions. The glycosidic bond can be cleaved, and the aglycone core can undergo rearrangements. Stability is often observed in the neutral to slightly acidic pH range.

-

Temperature Sensitivity: Elevated temperatures can accelerate the degradation of iridoid glycosides, particularly in solution.

Experimental Protocols

To address the gap in available data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.

Workflow for Forced Degradation Study

Caption: General workflow for conducting a forced degradation study of this compound.

Methodology:

-

Preparation of Test Solutions: Prepare solutions of this compound in various stress conditions, including:

-

Acidic: e.g., 0.1 M HCl

-

Basic: e.g., 0.1 M NaOH

-

Oxidative: e.g., 3% H₂O₂

-

Thermal: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic: Expose solutions to light according to ICH Q1B guidelines.

-

-

Incubation: Store the stressed samples for various time points.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order).

-

Calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

-

Signaling Pathways and Biological Activity

This compound is reported to exhibit several biological activities, including anti-inflammatory and antioxidant effects. While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound may modulate key signaling pathways involved in inflammation and oxidative stress.

Hypothesized Signaling Pathway Modulation by this compound

Caption: Hypothesized mechanism of this compound's anti-inflammatory and antioxidant action.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently lacking in the public domain, this guide provides a framework for understanding its likely physicochemical properties based on its structural class. The detailed experimental protocols presented herein offer a clear path for researchers to generate the necessary quantitative data to support their drug development programs. Further investigation into the solubility and stability of this compound is crucial for unlocking its full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Galioside using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Abstract

This application note presents a detailed protocol for the quantification of galioside, an iridoid glycoside with potential therapeutic properties, in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The described method is applicable for researchers, scientists, and drug development professionals engaged in the analysis of natural products. The protocol covers sample preparation, HPLC-UV analysis, and method validation parameters, providing a comprehensive guide for accurate and reliable quantification of this compound.

Introduction

This compound (C₁₇H₂₄O₁₁), a naturally occurring iridoid glycoside, has been identified in various medicinal plants, including those from the Morinda and Gardenia genera.[1] Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Accurate quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and elucidation of its pharmacological properties. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantitative analysis of such phytochemicals due to its high resolution, sensitivity, and specificity.[2][3] This application note provides a robust HPLC-UV method for the determination of this compound.

Experimental Protocols

Sample Preparation (from Plant Material)

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is recommended for the extraction of this compound from dried plant material, such as the roots of Morinda officinalis.

Protocol:

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-mesh).

-

Weighing: Accurately weigh 1.0 g of the powdered plant material into a round-bottom flask.

-

Extraction Solvent: Add 25 mL of methanol (B129727) to the flask.

-

Reflux Extraction: Connect the flask to a reflux condenser and heat the mixture at 60°C for 60 minutes.

-

Cooling and Filtration: Allow the extract to cool to room temperature. Filter the extract through a 0.45 µm syringe filter into a volumetric flask.

-

Dilution: Dilute the filtered extract with methanol to a final volume of 50 mL. This solution is now ready for HPLC analysis.

HPLC-UV Analysis

Instrumentation:

A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector is suitable for this analysis.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 10-30% B; 20-25 min: 30-50% B; 25-30 min: 50-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Standard Preparation:

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-UV analysis of this compound. This data is representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Data

| Compound | Retention Time (min) |

| This compound | Approximately 15.2 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 |

| Precision (%RSD, n=6) | < 2.0 |

| Accuracy (Recovery %) | 98 - 102 |

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the representative validation data, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to implement this method in their laboratories. The provided workflow and pathway diagrams further aid in the conceptual understanding of the analytical process and the potential biological relevance of this compound.

References

Galioside: Application Notes and Protocols for Therapeutic Agent Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galioside, a naturally occurring iridoid glycoside with the chemical formula C₁₇H₂₄O₁₁, holds significant promise as a potential therapeutic agent.[1] Primarily isolated from plants of the Morinda genus, such as the roots of Morinda officinalis, this compound has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties.[1] Its unique chemical structure underpins its potential applications in pharmaceuticals for treating metabolic and liver disorders, as well as in cosmetics and nutraceuticals.[1] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's therapeutic potential. While direct quantitative data for this compound is limited in publicly available literature, this document leverages data from the closely related and well-studied compound, gallic acid, to provide illustrative examples and guidance for experimental design.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₁₁ | [1] |

| Molecular Weight | 404.37 g/mol | [2] |

| IUPAC Name | methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | [2] |

| CAS Number | 54712-59-3 | [2] |

Potential Therapeutic Applications and Biological Activities

This compound's therapeutic potential stems from its diverse biological activities. The following sections detail these activities, with quantitative data on the related compound gallic acid provided for reference and as a starting point for the investigation of this compound.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[1] The anti-inflammatory effects of similar natural compounds are often attributed to the inhibition of key inflammatory mediators. For instance, studies on gallic acid have shown its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are pivotal in the inflammatory cascade.[1][3][4]

Quantitative Data (Gallic Acid):

| Assay | Cell Line/Model | IC₅₀/Effect | Reference |

| iNOS Inhibitory Activity | RAW 264.7 macrophages | IC₅₀ ~18 µg/mL (for PGG, a gallic acid derivative) | [1] |

| COX-2 Inhibitory Activity (PGE₂ production) | RAW 264.7 macrophages | IC₅₀ ~8 µg/mL (for PGG, a gallic acid derivative) | [1] |

| Inhibition of zymosan-induced footpad swelling | Mice | Active | [5] |

Anticancer Activity

While direct studies on this compound's anticancer potential are emerging, the related compound gallic acid has been extensively studied for its anticancer effects. Gallic acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][6][7][8][9]

Quantitative Data (Gallic Acid and its derivatives):

| Cell Line | Compound | IC₅₀ | Reference |

| HeLa (cervical cancer) | Gallic Acid | 10.00 ± 1.06 µg/mL | [2] |

| HeLa (cervical cancer) | Methyl Gallate | 11.00 ± 0.58 µg/mL | [2] |

| MCF-7 (breast cancer) | Gallic Acid | 166.90 µg/mL | [8] |

| MCF-7 (breast cancer) | Heptyl gallate | 25.94 µg/mL | [8] |

| MCF-7 (breast cancer) | N-tert-butyl gallamide | 2.1 µg/mL | [9] |

| MCF-7 (breast cancer) | N-hexyl gallamide | 3.5 µg/mL | [9] |

Neuroprotective Effects

Research suggests that gallic acid can protect neuronal cells from oxidative stress-induced apoptosis, a key factor in neurodegenerative diseases.[10][11][12][13] This is a promising area for the investigation of this compound. Gallic acid has been shown to be effective in in vitro models using SH-SY5Y neuroblastoma cells.[10][11][12][13][14]

Hepatoprotective Activity

This compound has been noted for its potential to protect liver cells from damage.[1] Studies on gallic acid have demonstrated its hepatoprotective effects in animal models of liver injury induced by toxins like carbon tetrachloride (CCl₄).[15][16] Gallic acid treatment has been shown to reduce elevated liver enzyme levels and mitigate oxidative stress.[15][16]

Quantitative Data (Gallic Acid in CCl₄-induced liver injury in rats):

| Parameter | Effect of Gallic Acid (100 mg/kg) | Reference |

| Alanine transaminase (ALT) | 55.85% protection | [15] |

| Aspartate transaminase (AST) | 62.32% protection | [15] |

| Alkaline phosphatase (ALP) | 31.03% protection | [15] |

| Gamma-glutamyl transferase (GGT) | 38.61% protection | [15] |

Antidiabetic Potential

The potential of this compound as an antidiabetic agent has been explored, with suggestions that it may modulate glucose metabolism.[1] Research on other natural compounds has shown effects on glucose uptake in adipocytes, a key process in maintaining glucose homeostasis.[17][18][19][20]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound. These are based on established methodologies and may need to be optimized for specific experimental conditions.

Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

Protocol 2: In Vitro Anticancer Activity - MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound on cancer cell lines (e.g., HeLa, MCF-7).

Materials:

-

HeLa or MCF-7 cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

-

Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Indomethacin (B1671933) (positive control)

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the rats into groups: control, this compound-treated (different doses), and positive control (indomethacin).

-

Administer this compound or indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[21][22][23]

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Protocol 4: Quantification of this compound in Plant Extracts using HPLC-UV

Objective: To develop a method for the quantification of this compound in plant extracts.

Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

-

Methanol (B129727) (for extraction)

-

Syringe filters (0.45 µm)

Procedure:

-

Extraction: Extract the dried plant material (e.g., Morinda officinalis roots) with methanol using sonication or maceration. Filter the extract and evaporate the solvent.

-

Sample Preparation: Dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

HPLC Conditions (example):

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

-

Gradient Program: A suitable gradient to ensure good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV scan of this compound standard (likely around 235 nm for iridoid glycosides).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions and sample extracts into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.[24][25][26][27]

Signaling Pathway Analysis

The therapeutic effects of natural compounds are often mediated through the modulation of specific signaling pathways. While the direct targets of this compound are still under investigation, the pathways modulated by the related compound gallic acid provide a strong basis for future research.

Potential Signaling Pathways Modulated by this compound (based on Gallic Acid data)

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Gallic acid has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[3]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Gallic acid has been observed to modulate MAPK signaling, which may contribute to its anticancer effects.[3]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Gallic acid has been reported to inhibit the PI3K/Akt/mTOR pathway in cancer cells, leading to apoptosis.[11]

Visualization of Potential Signaling Pathways

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent with a range of beneficial biological activities. The application notes and protocols provided herein offer a framework for researchers to systematically investigate its efficacy and mechanisms of action. While further research is needed to establish specific quantitative data and elucidate the precise signaling pathways modulated by this compound, the information available for related compounds like gallic acid provides a valuable starting point for these investigations. The continued exploration of this compound is warranted to unlock its full therapeutic potential.

References

- 1. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]

- 10. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Hepatoprotective, antioxidant and, anti-inflammatory potentials of gallic acid in carbon tetrachloride-induced hepatic damage in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α-Glucosidase Inhibition, In Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α- Glucosidase Inhibition, In Silico Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | MMPP promotes adipogenesis and glucose uptake via binding to the PPARγ ligand binding domain in 3T3-L1 MBX cells [frontiersin.org]

- 20. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 25. greenpharmacy.info [greenpharmacy.info]

- 26. phcogres.com [phcogres.com]

- 27. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for High-Throughput Screening of Galioside Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galioside, an iridoid glycoside, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antidiabetic properties.[1] These characteristics make this compound and its synthetic derivatives attractive candidates for drug discovery programs. High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of this compound derivatives to identify lead compounds with enhanced potency and desirable pharmacological profiles.

These application notes provide detailed protocols and guidelines for the high-throughput screening of this compound derivatives against key biological targets related to inflammation, oxidative stress, hepatotoxicity, and diabetes.

High-Throughput Screening for Anti-Inflammatory Activity

Application Note

This protocol describes a cell-based HTS assay to identify this compound derivatives that inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The assay is based on the Griess test, which measures nitrite (B80452), a stable product of NO. This screen is suitable for identifying compounds that may modulate the NF-κB signaling pathway.

Experimental Protocol

1.2.1. Materials and Reagents:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivative library (dissolved in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

384-well clear-bottom plates

1.2.2. Assay Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 104 cells/well in 50 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add 100 nL of this compound derivatives from the compound library to the wells using an automated liquid handler (final concentration, e.g., 10 µM). Include wells with DMSO as a vehicle control and a known inhibitor (e.g., L-NAME) as a positive control.

-

Stimulation: After 1 hour of pre-incubation with the compounds, add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement:

-

Transfer 25 µL of the cell culture supernatant to a new 384-well plate.

-

Add 12.5 µL of Griess Reagent Component A to each well. .

-

Add 12.5 µL of Griess Reagent Component B to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound compared to the vehicle control.

Data Presentation

Table 1: Anti-Inflammatory Activity of Lead this compound Derivatives

| Compound ID | Derivative Structure | IC50 (µM) for NO Inhibition |

| GD-001 | R1 = H, R2 = H | > 100 |

| GD-007 | R1 = Cinnamate, R2 = H | 15.2 |

| GD-015 | R1 = H, R2 = Acetyl | 45.8 |

| GD-023 | R1 = Benzoyl, R2 = H | 8.5 |

High-Throughput Screening for Antioxidant Activity

Application Note

This protocol details a cell-free HTS assay to assess the antioxidant capacity of this compound derivatives by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][3] This assay is a rapid and reliable method for evaluating the direct antioxidant potential of a large number of compounds.

Experimental Protocol

2.2.1. Materials and Reagents:

-

This compound derivative library (dissolved in DMSO)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (100 µM in methanol)

-

Ascorbic acid (as a positive control)

-

Methanol

-

384-well UV-transparent plates

2.2.2. Assay Procedure:

-

Compound Plating: Dispense 1 µL of this compound derivatives from the compound library into the wells of a 384-well plate using an automated liquid handler.

-

Reagent Addition: Add 99 µL of the DPPH solution to each well. Include wells with DMSO as a vehicle control and ascorbic acid as a positive control.

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound.

Data Presentation

Table 2: Antioxidant Activity of Lead this compound Derivatives

| Compound ID | Derivative Structure | IC50 (µM) for DPPH Scavenging |

| GD-001 | R1 = H, R2 = H | 85.3 |

| GD-009 | R1 = Feruloyl, R2 = H | 12.7 |

| GD-018 | R1 = H, R2 = Methyl | 62.1 |

| GD-025 | R1 = Caffeoyl, R2 = H | 5.9 |

High-Throughput Screening for Hepatoprotective Effects

Application Note

This protocol outlines a cell-based HTS assay to screen for this compound derivatives that protect human hepatoma HepG2 cells from oxidative stress-induced cell death.[4][5] Cell viability is assessed using a resazurin-based assay, which measures mitochondrial metabolic activity. This assay is relevant for identifying compounds that may mitigate liver injury.

Experimental Protocol

3.2.1. Materials and Reagents:

-

HepG2 cells

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound derivative library (dissolved in DMSO)

-

Tert-butyl hydroperoxide (t-BHP) or Carbon tetrachloride (CCl4)

-

Resazurin (B115843) sodium salt solution

-

384-well black, clear-bottom plates

3.2.2. Assay Procedure:

-

Cell Seeding: Seed HepG2 cells into 384-well plates at a density of 1 x 104 cells/well in 50 µL of EMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

-

Compound Addition: Add 100 nL of this compound derivatives to the wells. Include a known hepatoprotective agent like Silymarin as a positive control.

-

Induction of Injury: After 1 hour of pre-incubation, add 10 µL of t-BHP (final concentration, e.g., 200 µM) to induce oxidative stress.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add 10 µL of resazurin solution (final concentration 44 µM) to each well and incubate for 4 hours.

-

Data Acquisition: Measure fluorescence (Ex/Em = 560/590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation

Table 3: Hepatoprotective Activity of Lead this compound Derivatives

| Compound ID | Derivative Structure | EC50 (µM) for Cell Protection |

| GD-001 | R1 = H, R2 = H | > 100 |

| GD-011 | R1 = Sinapoyl, R2 = H | 18.4 |

| GD-021 | R1 = H, R2 = Ethyl | 75.2 |

| GD-030 | R1 = p-Coumaroyl, R2 = H | 9.8 |

High-Throughput Screening for Antidiabetic Activity

Application Note

This protocol describes an HTS-compatible assay to identify this compound derivatives that inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[6] Inhibition of this enzyme can help to control postprandial hyperglycemia. The assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a colored product.

Experimental Protocol

4.2.1. Materials and Reagents:

-

This compound derivative library (dissolved in DMSO)

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate (B84403) buffer (pH 6.8)

-

Acarbose (as a positive control)

-

384-well clear plates

4.2.2. Assay Procedure:

-

Reagent Preparation: Prepare solutions of α-glucosidase and pNPG in sodium phosphate buffer.

-

Compound Addition: Add 1 µL of this compound derivatives to the wells of a 384-well plate.

-

Enzyme Addition: Add 20 µL of α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

-

Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

-

Incubation: Incubate the plate for 20 minutes at 37°C.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound.

Data Presentation

Table 4: Antidiabetic Activity of Lead this compound Derivatives

| Compound ID | Derivative Structure | IC50 (µM) for α-Glucosidase Inhibition |

| GD-001 | R1 = H, R2 = H | > 200 |

| GD-005 | R1 = Galloyl, R2 = H | 25.6 |

| GD-014 | R1 = H, R2 = Propyl | 150.7 |

| GD-028 | R1 = Protocatechuoyl, R2 = H | 11.2 |

Visualizations

Signaling Pathways

Caption: Putative anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB pathway.

Caption: Proposed antioxidant mechanism of this compound derivatives through activation of the Nrf2 pathway.

Caption: Potential hepatoprotective and antidiabetic mechanism via AMPK activation by this compound derivatives.

Experimental Workflow

Caption: General high-throughput screening workflow for this compound derivatives.

References

- 1. Buy this compound | 54712-59-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of Galioside During Storage

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Galioside during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: Based on stability studies of iridoid glycosides, the primary factors contributing to degradation are elevated temperature, high pH (alkaline conditions), and exposure to light. Hydrolysis of the glycosidic bond is a common degradation pathway for iridoid glycosides, and this can be accelerated by acidic conditions as well.

Q2: What are the ideal temperature and pH conditions for storing this compound?

A2: While specific stability data for this compound is limited, studies on other iridoid glycosides suggest that storage at low temperatures (e.g., 2-8°C) and in a neutral to slightly acidic pH environment (pH 4-6) is generally recommended to minimize degradation. For instance, some iridoid glycosides show significant degradation at temperatures above 40°C and in strong alkaline solutions.

Q3: How does light exposure affect the stability of this compound?

A3: Exposure to light can lead to the degradation of many chemical compounds, including some iridoid glycosides. Therefore, it is recommended to store this compound in light-protected containers, such as amber vials or by wrapping the container in aluminum foil, to prevent potential photodegradation.

Q4: Are there any excipients that are known to be incompatible with iridoid glycosides like this compound?

A4: Compatibility with excipients should be determined on a case-by-case basis. However, as a general precaution, excipients that can create a highly alkaline microenvironment should be used with caution, as basic conditions can promote the hydrolysis of the glycosidic linkage in iridoid glycosides. It is advisable to conduct compatibility studies with selected excipients at an early stage of formulation development.

Q5: How can I monitor the stability of my this compound samples?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the intact this compound from its potential degradation products.

Troubleshooting Guide: this compound Degradation

If you are experiencing unexpected degradation of your this compound samples, use the following guide to identify and resolve the issue.

Problem: Rapid degradation of this compound observed in stored samples.

Step 1: Verify Storage Conditions

-

Temperature: Confirm that the storage temperature has been consistently maintained within the recommended range (2-8°C).

-

pH: If this compound is in a solution, measure the pH to ensure it is within the optimal range (pH 4-6).

-

Light Exposure: Check if the samples have been adequately protected from light.

Step 2: Investigate Potential Chemical Incompatibilities

-

Solvents: If dissolved, ensure the solvent is of high purity and does not contain contaminants that could catalyze degradation.

-

Excipients: If formulated, review the compatibility of all excipients. Consider performing a compatibility study by mixing this compound with each excipient individually and analyzing for degradation over time.

Step 3: Analytical Method Verification

-

Ensure that the analytical method used to assess stability is validated and stability-indicating, meaning it can accurately separate and quantify this compound in the presence of its degradants.

The following diagram illustrates a logical workflow for troubleshooting this compound degradation during storage.

Quantitative Data Summary

| Compound | 20°C | 40°C | 60°C | 80°C | pH 3 | pH 5 | pH 7 | pH 9 | pH 11 |

| Geniposidic acid (GPA) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~5% |

| Scyphiphin D (SD) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~100% |

| Ulmoidoside A (UA) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~100% |

| Ulmoidoside B (UB) | ~0% | ~5% | ~15% | ~40% | ~20% | ~0% | ~0% | ~30% | ~100% |

| Ulmoidoside C (UC) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~100% |

| Ulmoidoside D (UD) | ~0% | ~10% | ~25% | ~55% | ~30% | ~0% | ~0% | ~40% | ~100% |

Data is estimated from a study on iridoid glycosides from Eucommia ulmoides and is intended for illustrative purposes.

Experimental Protocols

Protocol: Stability Assessment of Iridoid Glycosides by HPLC

This protocol outlines a general method for assessing the stability of this compound or other iridoid glycosides.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Purified water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

Buffers (pH 4, 7, 9)

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Dilute the stock solution with the appropriate buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions (Forced Degradation)

-

Acid Hydrolysis: Treat the working solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the working solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid this compound or its solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the working solution to light (e.g., ICH option 1 or 2).

4. HPLC Analysis

-

Mobile Phase: A typical mobile phase for iridoid glycosides is a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm for iridoid glycosides).

-

Injection Volume: 10-20 µL

5. Data Analysis

-

Inject the stressed samples and a non-stressed control.

-

Calculate the percentage of this compound remaining and the formation of any degradation products by comparing peak areas.

Visualization of Potential Degradation Pathway

The primary degradation pathway for many iridoid glycosides is hydrolysis of the glycosidic bond, which can be catalyzed by acid or base. This process cleaves the sugar moiety from the aglycone part of the molecule.

Technical Support Center: Method Refinement for Consistent Glycoside Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in glycoside bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in glycoside bioassays?

A1: Variability in glycoside bioassays, particularly cell-based assays, can stem from several factors. These can be broadly categorized into biological and technical sources. Biological factors include the choice of cell line, cell passage number, and cell health.[1] Technical factors often contribute significantly and include inconsistent cell seeding density, pipetting errors, edge effects in microplates, and the presence of contaminants.[1][2] Reagent quality and storage conditions are also critical.[3]

Q2: How can I minimize the "edge effect" in my 96-well plate assays?

A2: The "edge effect," where wells on the perimeter of a 96-well plate show different results from the interior wells, is a common issue caused by increased evaporation and temperature fluctuations. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill these perimeter wells with a sterile liquid like phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.[1]

Q3: My results are not reproducible between experiments. What should I check first?

A3: Lack of reproducibility is a frequent challenge.[1] A good starting point is to review your cell culture practices. Ensure you are using cells within a consistent and optimal passage range, as cell characteristics can change over time.[4] Standardize your cell seeding density and the timing of the assay after passaging.[4][5] Also, verify the consistency of your reagents, including media and serum lots, and ensure proper storage.[3] A detailed, standardized protocol that is followed meticulously for every experiment is crucial for reproducibility.

Q4: What are the key differences between endpoint and kinetic assays for cytotoxicity?

A4: Endpoint assays measure a single time point, providing a snapshot of cytotoxicity after a specific exposure duration.[6] Common endpoint assays include the MTT and LDH assays. Kinetic assays, on the other hand, measure the cytotoxic effect continuously over time. This provides a more dynamic understanding of the compound's action. Real-time cytotoxicity assays that monitor membrane integrity are an example of a kinetic approach.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

| Possible Cause | Solution |

| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. Use a multichannel pipette for more consistent dispensing.[2][7] |

| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is placed consistently in each well. For small volumes, touch the tip to the side of the well to ensure complete transfer.[8] |

| Presence of Bubbles | Bubbles in wells can interfere with absorbance or fluorescence readings.[8][9] Be careful not to introduce bubbles during pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle to pop them before reading.[8][10] |

| Edge Effects | As mentioned in the FAQs, avoid using the outer wells of the plate for samples. Fill them with PBS or sterile water to minimize evaporation.[1] |

Issue 2: High Background Signal in Assays

| Possible Cause | Solution |

| Media Components | Phenol (B47542) red and serum in cell culture media can contribute to background absorbance or fluorescence.[11][12] For endpoint assays, consider replacing the media with serum-free, phenol red-free media before adding reagents.[11] |

| Compound Interference | The glycoside compound itself may be colored or fluorescent, interfering with the assay's detection method. Run a control with the compound in media without cells to determine its contribution to the background signal.[13] |

| Reagent Contamination | Reagents can become contaminated with bacteria or other substances that produce a signal.[14][15] Use sterile techniques and fresh reagents. |

| Plate Autofluorescence | For fluorescence assays, the type of microplate is crucial. Use black-walled plates with clear bottoms to reduce well-to-well crosstalk and background fluorescence.[12] For luminescence assays, opaque white plates are recommended to maximize the signal.[16] |

Issue 3: Low or No Signal in Cytotoxicity Assays

| Possible Cause | Solution |

| Low Cell Number | The number of cells seeded may be too low to generate a detectable signal.[14] Optimize the cell seeding density for your specific cell line and assay duration.[10] |

| Incorrect Incubation Time | The incubation time with the glycoside may be too short to induce a cytotoxic effect, or the incubation with the assay reagent may be insufficient for signal development. Optimize both incubation times.[14] |

| Inactive Reagents | Improper storage or handling can lead to reagent degradation.[3] Ensure reagents are stored at the correct temperature and protected from light if necessary. Prepare fresh working solutions for each experiment. |

| Incorrect Wavelength/Filter Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for your specific assay.[11] |

Data Presentation

Table 1: Recommended Cell Seeding Densities for 96-Well Plates

| Cell Line Type | Seeding Density (cells/well) | Notes |

| Adherent Cancer Cell Lines (e.g., HeLa, A549) | 5,000 - 10,000 | Density should be optimized to ensure cells are in the logarithmic growth phase during the experiment.[10][17] |

| Suspension Cancer Cell Lines (e.g., K-562) | 10,000 - 50,000 | Higher densities are often needed for suspension cells. |

| Primary Cells | 15,000 - 35,000 | Primary cells may require higher seeding densities and have different growth rates.[2] |

Table 2: Reported IC50/EC50 Values of Common Cardiac Glycosides

| Glycoside | Cell Line | Assay Duration | IC50/EC50 (nM) |

| Ouabain (B1677812) | H460 (Lung Cancer) | 72 hours | 10.44[11] |

| Ouabain | PANC1 (Pancreatic Cancer) | 72 hours | 42.36[11] |

| Ouabain | OS-RC-2 (Renal Cancer) | 48 hours | ~39[3] |

| Ouabain | A375 (Melanoma) | 72 hours | 30.25[1] |

| Ouabain | HeLa (Cervical Cancer) | Not Specified | 5.8[18] |

| Digitoxin | K-562 (Leukemia) | Not Specified | 6.4[19] |

| Digitoxin | TK-10 (Renal Adenocarcinoma) | Not Specified | 3-33[19][20] |

| Digitoxin | HeLa (Cervical Cancer) | 48 hours | 28[6] |

| Digoxin | K-562 (Leukemia) | Not Specified | 28.2[19] |

| Digoxin | SK-Mel-28 (Melanoma) | 24 hours | 5-50 (in combination studies)[21] |

Note: IC50/EC50 values can vary significantly based on the specific experimental conditions, including cell line, assay type, and incubation time.[22]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for Adherent Cells

-

Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the glycoside compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12][14][15]

-

Formazan (B1609692) Formation: Incubate the plate at 37°C for 3-4 hours, protected from light, to allow for the formation of formazan crystals.[14][15][16]

-

Solubilization: Carefully aspirate the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15][16]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14][15] Read the absorbance at 570 nm or 590 nm using a microplate reader.[12][14]

Protocol 2: LDH Release Cytotoxicity Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the glycoside compound as described in the MTT protocol (steps 1 and 2).[13]

-

Controls: Prepare the following controls in triplicate:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells lysed by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[23]

-

Medium Background: Medium without cells.

-

-

Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8]

-

Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[4]

-

Reaction Incubation: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction and Read Absorbance: Add 50 µL of stop solution to each well.[8] Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Protocol 3: Na+/K+-ATPase Activity Assay (Colorimetric)

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a cold assay buffer. Centrifuge to remove insoluble material.[4][24]

-

Reaction Setup: In separate tubes, prepare a "total ATPase activity" reaction and a "ouabain-inhibited" reaction for each sample. The reaction mixture typically contains a buffer, MgCl2, KCl, NaCl, and ATP.[25] The "ouabain-inhibited" tube will also contain ouabain, a specific inhibitor of Na+/K+-ATPase.

-

Enzyme Reaction: Add the cell/tissue lysate to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).[25][26]

-

Stop Reaction: Stop the reaction by adding a protein precipitating agent (e.g., perchloric acid).[25]

-

Phosphate (B84403) Detection: Centrifuge the tubes and transfer the supernatant to a new plate. Add a colorimetric reagent that reacts with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colored product.[9][26]

-

Absorbance Reading: Incubate for color development and read the absorbance at the appropriate wavelength (e.g., 660 nm).[26]

-

Calculation: The Na+/K+-ATPase activity is determined by subtracting the phosphate released in the presence of ouabain from the total phosphate released.[27]

Visualizations

Caption: General workflow for a cell-based cytotoxicity assay.

Caption: Simplified signaling pathway of cardiac glycoside-induced apoptosis.

References

- 1. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.unc.edu [med.unc.edu]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. researchgate.net [researchgate.net]

- 7. Digitoxin Analogues with Improved Anticytomegalovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. helix.dnares.in [helix.dnares.in]

- 11. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. MTT assay protocol | Abcam [abcam.co.jp]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. Ouabain Promotes Gap Junctional Intercellular Communication in Cancer Cells [mdpi.com]

- 19. grupo.us.es [grupo.us.es]

- 20. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmaco-Toxicological Assessment of the Combined Cytotoxic Effects of Digoxin and Betulinic Acid in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. LDH cytotoxicity assay [protocols.io]

- 24. resources.bio-techne.com [resources.bio-techne.com]

- 25. researchgate.net [researchgate.net]

- 26. assaygenie.com [assaygenie.com]

- 27. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

Validation & Comparative

Galioside vs. Synthetic Analogues: A Comparative Analysis for Researchers

For Immediate Release

This guide provides a comprehensive comparison of the naturally occurring iridoid glycoside, Galioside, with its functional synthetic analogues. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their biological activities, supported by experimental data and protocols.

Introduction to this compound and its Analogues

This compound is a naturally occurring iridoid glycoside found in plants such as Morinda officinalis. It has garnered scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and potential antidiabetic properties. Due to the challenges associated with the large-scale extraction and purification of this compound from natural sources, there is a growing interest in the pharmacological profiles of structurally and functionally similar iridoid glycosides, which can be considered as its synthetic or semi-synthetic analogues. This guide focuses on a comparative analysis of this compound with four prominent iridoid glycosides: Loganin, Aucubin, Geniposide, and Morroniside.

Comparative Analysis of Biological Activities

While specific quantitative data for this compound's biological activities is not extensively available in publicly accessible literature, its qualitative bioactivities are well-documented. The following tables present a comparative summary of the known biological effects of this compound and its analogues, with quantitative data provided for the analogues to serve as a benchmark for this class of compounds.

Anti-inflammatory Activity

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Induction of Inflammation: Cells are pre-incubated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.